(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine
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Overview
Description
(2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine: is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 2,3,4-trimethoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of 2,3,4-trimethoxybenzyl chloride with cyclopropylamine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the cyclopropyl ring or the methanamine moiety, potentially leading to ring-opening or amine reduction products.
Substitution: The methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study the interactions of methoxy-substituted phenyl groups with biological targets .
Industry: The compound’s derivatives are explored for use in the synthesis of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus exerting anti-cancer effects . Additionally, the compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar methoxy substitutions but different biological activity.
2-(2,3,4-Trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: Compounds with similar structural motifs used in anti-cancer research.
Uniqueness: (2-(2,3,4-Trimethoxyphenyl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts rigidity and distinct steric properties, potentially leading to unique biological interactions and activities .
Properties
Molecular Formula |
C13H19NO3 |
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Molecular Weight |
237.29 g/mol |
IUPAC Name |
[2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,8,10H,6-7,14H2,1-3H3 |
InChI Key |
JYSJLPJDIUWEAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC2CN)OC)OC |
Origin of Product |
United States |
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